Trimethoprim was first synthesized in the early 1960s, and its derivatives, including Bapp-trimethoprim, have been developed in laboratories focusing on medicinal chemistry and antibiotic research. The synthesis of Bapp-trimethoprim aims to improve its pharmacological properties and broaden its spectrum of activity against resistant bacterial strains.
Bapp-trimethoprim falls under the classification of antibiotics, specifically within the category of dihydrofolate reductase inhibitors. It is commonly studied alongside other sulfonamide antibiotics, as they are often used in combination therapies.
The synthesis of Bapp-trimethoprim typically involves solid-phase synthesis techniques, which allow for the efficient generation of chemical libraries. This method is advantageous as it facilitates the rapid screening of numerous analogs for biological activity.
The synthesis process generally includes:
Bapp-trimethoprim retains the core structure of trimethoprim but incorporates additional functional groups that enhance its interaction with bacterial targets. The molecular formula typically remains similar to that of trimethoprim, C14H18N4O3, but with specific modifications that improve binding affinity.
The structural modifications can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the identity and purity of the synthesized compound.
Bapp-trimethoprim undergoes several key reactions:
Quantitative analysis of these reactions can be performed using molecular docking studies and binding affinity assays to evaluate how well Bapp-trimethoprim interacts with its biological targets compared to its parent compound.
Bapp-trimethoprim acts primarily by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in folic acid synthesis necessary for DNA and RNA production in bacteria.
Studies demonstrate that Bapp-trimethoprim exhibits a higher binding affinity for dihydrofolate reductase than trimethoprim itself, suggesting enhanced antibacterial potency due to structural modifications. Molecular docking studies reveal specific interactions with amino acid residues within the enzyme's active site.
Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) can provide insights into the functional groups present and their implications for biological activity.
Bapp-trimethoprim is primarily researched for its potential applications in:
Trimethoprim (TMP) is a 2,4-diaminopyrimidine derivative that competitively inhibits bacterial dihydrofolate reductase (DHFR) by occupying the dihydrofolate (DHF) binding pocket. The protonated N1 atom and 4-amino group of TMP form critical hydrogen bonds with conserved residues (Asp27 and Glu30 in E. coli DHFR), while its trimethoxybenzyl moiety engages in van der Waals interactions with hydrophobic pocket residues (e.g., Phe92, Leu28). This binding disrupts the enzyme’s ability to reduce DHF to tetrahydrofolate (THF) [2] [10]. Novel TMP analogs incorporating amide bonds (e.g., compounds 1–6) demonstrate enhanced affinity due to additional hydrogen-bonding interactions with DHFR’s active site, as confirmed by molecular docking and inhibition assays. For example, analogs showed 1.3–2.5-fold lower IC₅₀ values than TMP in E. coli DHFR inhibition assays [1] [8].
Table 1: Binding Affinities of TMP Analogs to DHFR and DNA
Compound | DHFR IC₅₀ (μM) | ΔTm (°C) | DNA Association Constant (Kₐ × 10⁴ M⁻¹) |
---|---|---|---|
TMP | 0.80 | 1.2 | <0.01 |
Analog 1 | 0.32 | 3.5 | 2.1 |
Analog 3 | 0.31 | 4.1 | 3.8 |
Netropsin* | - | - | 5.0 |
TMP’s selective toxicity arises from structural differences between bacterial and human DHFRs. Key residues (e.g., Leu28 in E. coli DHFR vs. Phe31 in human DHFR) create a smaller active site in bacteria. TMP’s 4-amino group forms a hydrogen bond with the backbone carbonyl of Val115 in E. coli DHFR, but this interaction is absent in human DHFR due to a wider cleft and replacement with Ile115. This results in a 70,000-fold higher binding affinity for bacterial DHFR (Kᵢ ≈ 0.01 μM) compared to human DHFR (Kᵢ ≈ 700 μM) [2] [5] [10]. Fungal DHFRs (e.g., Candida albicans) exhibit even weaker TMP affinity (7,000-fold lower than E. coli), limiting its antifungal utility [5].
TMP binding to DHFR follows slow-onset, tight-binding kinetics with entropy-driven characteristics. Isothermal titration calorimetry reveals a Kₕ of 0.5 nM for the E. coli enzyme, driven by favorable hydrophobic interactions (ΔH = −8.2 kcal/mol; −TΔS = −5.9 kcal/mol) [9]. The binding synergizes with the cofactor NADPH, forming a ternary complex that enhances TMP affinity by 100-fold. Mutations in resistant enzymes (e.g., F98Y in S. aureus DHFR) disrupt this synergy, increasing Kᵢ to 4.1 μM (vs. 0.01 μM in wild-type) [3] [6]. Novel inhibitors like AMPQD (pyrroloquinazoline derivative) exhibit Kᵢ values of 7.42 nM against E. coli DHFR, leveraging uncompetitive inhibition kinetics with NADPH-bound enzyme forms [4].
Table 2: Kinetic Parameters of DHFR Inhibition
Inhibitor | Target DHFR | Kᵢ (nM) | Inhibition Mechanism | ΔG (kcal/mol) |
---|---|---|---|---|
TMP | E. coli | 10 | Competitive vs. DHF | −10.8 |
TMP | Human | 700,000 | Competitive vs. DHF | −6.2 |
AMPQD | E. coli | 7.4 | Uncompetitive vs. NADPH | −12.5 |
Iclaprim | S. aureus | 0.04 | Competitive vs. DHF | −13.1 |
TMP selectively disrupts the folate cycle in bacteria by halting the NADPH-dependent reduction of DHF to THF. Since bacteria rely on de novo folate synthesis, this depletes intracellular THF pools, starving multiple biosynthetic pathways:
TMP’s synergy with sulfonamides (e.g., sulfamethoxazole, SMX) arises from sequential blockade of the folate pathway:
Table 3: Synergistic Effects of TMP-SMX Against Pathogenic Bacteria
Bacterial Strain | TMP MIC (μg/mL) | SMX MIC (μg/mL) | TMP-SMX MIC (μg/mL) | Fold Reduction |
---|---|---|---|---|
E. coli (wild-type) | 1.0 | 20 | 0.2/4.0 | 5–10 |
S. aureus (MRSA) | 0.3 | 10 | 0.04/0.8 | 7.5 |
Pneumocystis jirovecii | >100 | >100 | 1/20 | >100 |
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